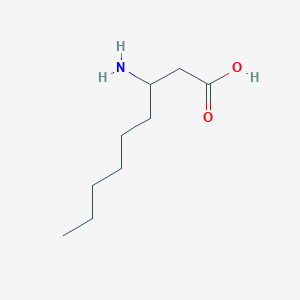![molecular formula C7H7ClN4 B2924381 5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 1639116-68-9](/img/structure/B2924381.png)
5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine is a derivative of the triazolopyridine class . Triazolopyridines have been widely used in the search for biologically active compounds .
Molecular Structure Analysis
The [1,2,3]triazolo[4,5-b]pyridine system is a valuable molecular scaffold that has been widely used in the past few years in the search for biologically active compounds . The design of these compounds is usually based on the structural modification of the triazole or pyridine rings .Chemical Reactions Analysis
Triazole compounds, including 5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine include a molecular weight of 154.56 . It has a density of 1.7±0.1 g/cm3 and a boiling point of 415.6±25.0 °C at 760 mmHg .Applications De Recherche Scientifique
Medicine: Antimicrobial and Anticancer Applications
The triazole core of 5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine is known for its antimicrobial properties . It’s been utilized in the synthesis of compounds with potential antibacterial and antifungal activities. Moreover, derivatives of this compound have been explored for their anticancer activities, particularly against breast cancer cell lines, indicating its promise in oncological research .
Agriculture: Pesticide Development
In agriculture, the triazole ring is a common component in the synthesis of pesticides . The chloro and methyl groups on the triazole ring can potentially enhance the pesticidal properties of the compound, making it a valuable candidate for developing new agrochemicals.
Material Science: Polymer Synthesis
This compound can serve as a building block in the synthesis of novel polymers. Its rigid structure and potential for forming multiple bonds make it suitable for creating materials with specific mechanical and thermal properties .
Chemical Synthesis: Reagent in Organic Synthesis
5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine is used as a starting reagent in the synthesis of various nitrogen-containing heterocycles, which are crucial in the development of pharmaceuticals and organic materials .
Analytical Chemistry: Chromatographic Studies
The compound’s unique structure allows it to be used in chromatographic methods to separate or identify other substances. It can act as a reference compound or be part of the stationary phase in chromatography setups .
Environmental Science: Study of Environmental Pollutants
Triazole derivatives are studied for their environmental impact, particularly in the degradation of pollutants. The compound’s reactivity with various environmental factors makes it an interesting subject for environmental chemistry research .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that similar compounds, such as thiazolo[4,5-b]pyridines, have been reported to possess a broad spectrum of pharmacological activities . They have been identified as having antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .
Mode of Action
It is known that similar compounds interact with a wide range of receptor targets . The appearance of qualitatively new properties of the annulated molecules, increasing possibilities for pharmacophore group alteration in different positions, as well as their ability to interact with a wider range of receptor targets may become the factors of crucial importance .
Biochemical Pathways
Similar compounds, such as thiazolo[4,5-b]pyridines, have been reported to possess a broad spectrum of pharmacological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Similar compounds, such as thiazolo[4,5-b]pyridines, have been reported to possess a broad spectrum of pharmacological activities , suggesting that they may have various molecular and cellular effects.
Propriétés
IUPAC Name |
5-chloro-3,7-dimethyltriazolo[4,5-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-4-3-5(8)9-7-6(4)10-11-12(7)2/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRISZILPVLLDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1N=NN2C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-dimethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
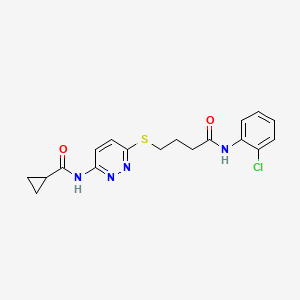
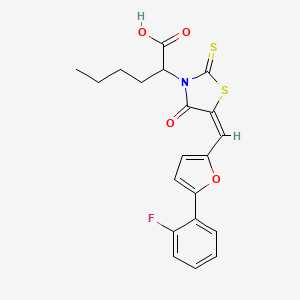
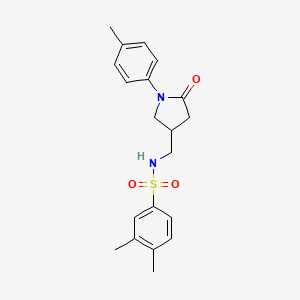
![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxamide](/img/structure/B2924306.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2924307.png)
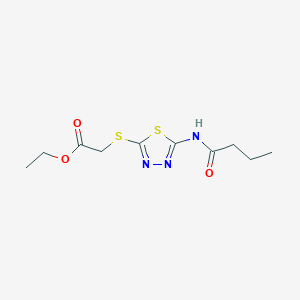
![1-[1-(5-phenyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2924309.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2924310.png)
![1-(4-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2924313.png)
![4-(2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzamide](/img/structure/B2924317.png)
![4-Fluoro-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2924318.png)

